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molecular formula C14H18O4S B8544626 3-{[4-(Ethoxycarbonyl)-2,5-dimethylphenyl]sulfanyl}propanoic acid CAS No. 189207-49-6

3-{[4-(Ethoxycarbonyl)-2,5-dimethylphenyl]sulfanyl}propanoic acid

Cat. No. B8544626
M. Wt: 282.36 g/mol
InChI Key: JNHGHAPWMZHORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06159904

Procedure details

47 Grams (607 mmol) of a 70 wt % sodium hydrosulfide and 200 ml of toluene were added to 400 ml of N,N-dimethylformamide, and while the mixture was refluxed under heat for 2 hours, water was distilled off from the reaction system. When the temperature of the reaction mixture was decreased to about 100° C. while the reaction mixture was allowed to cool, 54 g (210 mmol) of ethyl-4-bromo-2,5-dimethylbenzoate was added, and the mixture was allowed to react at the same temperature for 6 hours. The reaction mixture was cooled to room temperature, 42 ml (607 mmol) of acrylic acid was dropwise added, then 84 ml (607 mmol) of triethylamine was added, and then the mixture was stirred at room temperature for about 1 day. The above procedures were all conducted under nitrogen atmosphere. The reaction mixture was diluted with water, and washed with ethyl acetate four times and with n-hexane once, and an aqueous layer was acidified with a 12N hydrochloric acid aqueous solution. A precipitated solid was collected by filtration under reduced pressure, washed with water, dissolved in ethyl acetate, washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to give 34.3 g (yield 58%) of the titled compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
84 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
58%

Identifiers

REACTION_CXSMILES
[SH-:1].[Na+].[CH2:3]([O:5][C:6](=[O:16])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10](Br)=[CH:9][C:8]=1[CH3:15])[CH3:4].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].C(N(CC)CC)C>O.CN(C)C=O.C1(C)C=CC=CC=1>[CH2:3]([O:5][C:6]([C:7]1[C:8]([CH3:15])=[CH:9][C:10]([S:1][CH2:19][CH2:18][C:17]([OH:21])=[O:20])=[C:11]([CH3:13])[CH:12]=1)=[O:16])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C(=C1)C)Br)C)=O
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
water was distilled off from the reaction system
CUSTOM
Type
CUSTOM
Details
was decreased to about 100° C. while the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to react at the same temperature for 6 hours
Duration
6 h
WASH
Type
WASH
Details
washed with ethyl acetate four times and with n-hexane once
FILTRATION
Type
FILTRATION
Details
A precipitated solid was collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)OC(=O)C1=CC(=C(C=C1C)SCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.3 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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